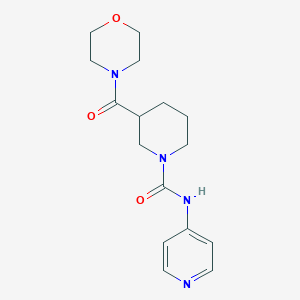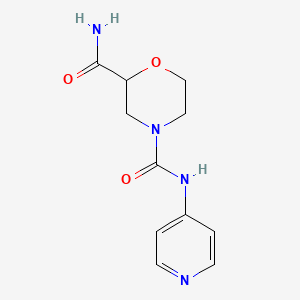
4-(2-Phenoxybenzoyl)morpholine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Phenoxybenzoyl)morpholine-2-carboxamide, also known as PHBMC, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the class of morpholine carboxamides and has a molecular formula of C19H18N2O3.
作用機序
The exact mechanism of action of 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide is not fully understood. However, it has been suggested that 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide may exert its effects through the inhibition of certain enzymes and proteins involved in cancer cell growth and inflammation. Additionally, 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been shown to activate certain signaling pathways that may be involved in its neuroprotective effects.
Biochemical and Physiological Effects:
4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurotoxicity. Additionally, 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide in lab experiments is its ability to inhibit cancer cell growth and reduce inflammation. Additionally, 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been shown to have neuroprotective effects, which may be useful in studying neurodegenerative diseases. However, one limitation of using 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide in lab experiments is its low solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide. One area of research could be to further investigate its potential as an anticancer agent and to determine its effectiveness against different types of cancer. Additionally, more research could be done on the neuroprotective effects of 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide and its potential for treating neurodegenerative diseases. Furthermore, research could be conducted to improve the solubility of 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide in water and to develop more efficient synthesis methods.
合成法
The synthesis of 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide involves the reaction of 2-Phenoxybenzoic acid with thionyl chloride to form 2-Phenoxybenzoyl chloride. This intermediate is then reacted with morpholine and triethylamine to obtain 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide. The yield of this reaction is approximately 60-70% and the purity of the final product can be improved through recrystallization.
科学的研究の応用
4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been found to have potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has also been investigated for its potential as an anti-inflammatory agent and has shown to reduce inflammation in animal models. Additionally, 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been studied for its potential as a neuroprotective agent and has shown to protect against neurotoxicity in animal models.
特性
IUPAC Name |
4-(2-phenoxybenzoyl)morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-17(21)16-12-20(10-11-23-16)18(22)14-8-4-5-9-15(14)24-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBKKGCISYITCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2OC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenoxybenzoyl)morpholine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-pyrazol-1-ylbenzamide](/img/structure/B7542629.png)

![4-[1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl]morpholine-2-carboxamide](/img/structure/B7542638.png)




![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-pyridin-3-ylurea](/img/structure/B7542673.png)
![4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide](/img/structure/B7542681.png)
![2-[(4-fluorophenyl)methyl]-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7542689.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542691.png)
![1-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542694.png)
![1-Ethyl-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542700.png)
![4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide](/img/structure/B7542723.png)